
Cyclizine 2HCl
Vue d'ensemble
Description
Cyclizine dihydrochloride is a piperazine-derivative antihistamine used primarily as an antiemetic and antivertigo agent. It is commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo . Cyclizine dihydrochloride is also used in the management of nausea and vomiting postoperatively and in patients undergoing chemotherapy .
Applications De Recherche Scientifique
Pharmacological Properties
Cyclizine dihydrochloride exhibits several pharmacological actions:
- Antihistaminic Activity : It acts as an H1-receptor antagonist, effectively blocking histamine's action and alleviating allergy symptoms .
- Antiemetic Effects : Cyclizine is widely used to prevent and treat nausea and vomiting associated with motion sickness and postoperative conditions .
- Antispasmodic Properties : The compound displays atropine-like effects on intestinal smooth muscle, providing relief from spasms .
- Local Anesthetic Effects : It has been noted for its moderate local anesthetic properties, contributing to its utility in clinical settings .
Motion Sickness and Vertigo Management
Cyclizine is predominantly utilized for:
- Prevention of Motion Sickness : It is effective in reducing symptoms such as nausea, vomiting, and dizziness caused by motion sickness .
- Management of Vertigo : The drug is often prescribed for patients suffering from vertigo due to vestibular disorders .
Palliative Care
Recent studies indicate that cyclizine can be beneficial in hospice settings:
- Nausea and Vomiting Relief : It has shown positive outcomes in managing nausea among palliative care patients, with a reported benefit rate of approximately 75% .
- Combination Therapy : Cyclizine is sometimes used in combination with opioids to enhance analgesic effects while managing side effects like nausea .
Recent Research Findings
Recent studies have explored various aspects of cyclizine's efficacy and mechanisms:
- Cytotoxicity Studies : Research indicates that cyclizine can induce cytotoxicity and apoptosis in macrophages through both extrinsic and intrinsic apoptotic pathways. This suggests potential implications for immune response modulation .
- Pharmacodynamics : Investigations into cyclizine's pharmacodynamics reveal that it may depress labyrinth excitability and affect the chemoreceptor trigger zone, contributing to its antiemetic properties .
Comparative Efficacy
A comparative analysis of cyclizine with other antihistamines reveals:
Property | Cyclizine | Diphenhydramine | Meclizine |
---|---|---|---|
Antihistaminic Activity | High | High | Moderate |
Antiemetic Effect | Strong | Moderate | Strong |
Local Anesthetic Effect | Moderate | Low | Low |
Use in Motion Sickness | Yes | Yes | Yes |
Use in Palliative Care | Yes | Limited | Limited |
Mécanisme D'action
Target of Action
Cyclizine 2HCl, a piperazine-derivative antihistamine, primarily targets the histamine H1 receptors . It also possesses anticholinergic properties . These receptors play a crucial role in the control of postoperative and drug-induced vomiting and in motion sickness .
Mode of Action
This compound exerts its antiemetic and antivertigo effects by interacting with its targets. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses antihistaminic, central nervous system depressant, and local anesthetic effects .
Biochemical Pathways
This compound affects the biochemical pathways related to nausea, vomiting, and dizziness associated with motion sickness . It has been used in the management of vertigo in diseases affecting the vestibular apparatus . This compound can induce cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been poorly studied. It is known to be metabolized via N-demethylation to inactive norcyclizine . The elimination half-life is approximately 20 hours
Result of Action
The molecular and cellular effects of this compound’s action include the depression of labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus . This compound can also induce cytotoxicity and apoptosis in macrophages .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver disease can exacerbate its sedative effects . Its antimuscarinic action warrants caution in patients with prostatic hypertrophy, urinary retention, or angle-closure glaucoma . More research is needed to fully understand how different environmental factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
Cyclizine Dihydrochloride is a piperazine-derivative antihistamine . It interacts with histamine H1 receptors, exhibiting antagonist activity . The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Cellular Effects
Cyclizine Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by depressing labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . It may also affect the medullary chemoreceptor trigger zone, which plays a crucial role in the vomiting reflex .
Molecular Mechanism
Its central anticholinergic properties are partially responsible for its effects . It may inhibit the part of the midbrain known collectively as the emetic center . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Temporal Effects in Laboratory Settings
Cyclizine Dihydrochloride has been reported to produce its antiemetic effect within two hours and lasts approximately four hours . In a single adult male volunteer, urine collected over the following 24 hours contained less than 1% of the total dose administered .
Metabolic Pathways
Cyclizine Dihydrochloride is metabolized to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine .
Transport and Distribution
Cyclizine Dihydrochloride is well absorbed from the gastrointestinal tract . Following oral administration, effects develop within 30 minutes, are maximal within 1-2 hours, and last for 4-6 hours . In healthy adult volunteers, the administration of a single oral dose of 50 mg Cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration .
Subcellular Localization
Given its mechanism of action, it is likely that the drug interacts with histamine H1 receptors, which are located on the cell membrane, and may also have effects on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclizine dihydrochloride is synthesized through a multi-step process involving the reaction of benzhydryl chloride with N-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of cyclizine dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Cyclizine can be oxidized to form norcyclizine, its major metabolite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Norcyclizine: Formed through the oxidation of cyclizine.
Substituted Cyclizine Derivatives: Formed through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meclizine: Another piperazine-derivative antihistamine used for similar indications.
Dimenhydrinate: An antihistamine with antiemetic properties, commonly used to treat motion sickness.
Prochlorperazine: A phenothiazine derivative used to treat severe nausea and vomiting.
Uniqueness
Cyclizine dihydrochloride is unique in its combination of antihistaminic and anticholinergic properties, making it particularly effective for the treatment of motion sickness and vertigo . Compared to meclizine and dimenhydrinate, cyclizine has a faster onset of action and fewer sedative effects . Prochlorperazine, while effective, has a broader range of side effects and is not as commonly used for motion sickness .
Activité Biologique
Cyclizine dihydrochloride is a piperazine derivative primarily classified as an H1 receptor antagonist. It is widely used for the treatment and prevention of motion sickness and nausea. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, case studies, and relevant research findings.
Pharmacological Properties
Mechanism of Action:
Cyclizine functions as an H1 receptor antagonist, blocking the effects of histamine in the body. It exhibits anticholinergic properties, which contribute to its antiemetic effects. The precise mechanism by which cyclizine alleviates symptoms of motion sickness remains partially understood but may involve modulation of the vestibular system and chemoreceptor trigger zones in the brain .
Pharmacokinetics:
- Absorption: Cyclizine is well absorbed from the gastrointestinal tract, with effects typically beginning within 30 minutes after oral administration. Peak plasma concentrations occur approximately 1-2 hours post-dose.
- Distribution: It has a volume of distribution of about 16.5 L/kg and shows significant plasma protein binding (59%-76% in animal studies) .
- Metabolism: Cyclizine is extensively metabolized in humans, primarily to norcyclizine, which has minimal antihistaminic activity. The elimination half-life is approximately 13.5 to 20 hours .
Biological Activity
Cytotoxicity and Apoptosis:
Recent studies indicate that cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines (RAW264.7). The cytotoxic effects are concentration-dependent, with significant activation of both intrinsic and extrinsic apoptotic pathways. Mechanistically, cyclizine promotes mitochondrial dysfunction and the release of cytochrome c, leading to caspase activation .
Anti-inflammatory Effects:
Cyclizine has demonstrated anti-inflammatory properties in various animal models. For instance, it reduced formalin-induced paw edema and vascular permeability in rats, highlighting its potential utility in managing acute inflammatory responses .
Case Studies
- Abuse Potential: A retrospective study involving teenagers in Utah revealed that cyclizine was frequently abused for its hallucinogenic effects. Symptoms included hallucinations (70%), confusion (40%), tachycardia (52%), and hypertension (69%) among those who ingested the drug intentionally . This raises concerns about its misuse despite its therapeutic benefits.
- Intramuscular Injection Complications: A case reported severe progressive pain and stiffness in a patient who had been injecting cyclizine intramuscularly for nausea associated with a chronic condition. MRI findings indicated fibrotic changes, emphasizing the risks associated with non-therapeutic routes of administration .
Table 1: Summary of Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | ~70 ng/mL |
Volume of Distribution | 16.5 L/kg |
Elimination Half-Life | 13.5 - 20 hours |
Major Metabolite | Norcyclizine |
Table 2: Reported Side Effects
Side Effect | Percentage (%) |
---|---|
Hallucinations | 70 |
Confusion | 40 |
Tachycardia | 52 |
Hypertension | 69 |
Propriétés
IUPAC Name |
1-benzhydryl-4-methylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047773 | |
Record name | Cyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-18-7, 303-25-3 | |
Record name | Cyclizine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLIZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.